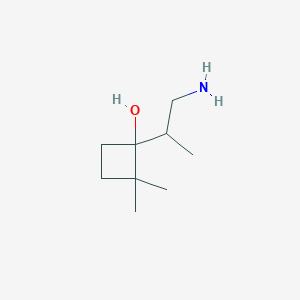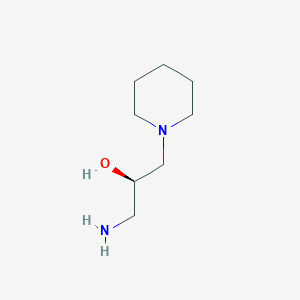![molecular formula C11H15N5O2 B13217633 tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate](/img/structure/B13217633.png)
tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate: is a chemical compound with the molecular formula C11H15N5O2 and a molecular weight of 249.27 g/mol . This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate involves a multi-step process. One common method includes the reaction of 5-aminoazolo[1,5-a]pyrimidines with tert-butyl chloroformate under controlled conditions . The reaction typically requires a solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) and is carried out at low temperatures (0°C) under a nitrogen atmosphere . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate can be compared with other similar compounds, such as:
- tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate
- tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties .
Properties
Molecular Formula |
C11H15N5O2 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
tert-butyl N-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)carbamate |
InChI |
InChI=1S/C11H15N5O2/c1-11(2,3)18-10(17)15-8-6-7(12)16-9(14-8)4-5-13-16/h4-6H,12H2,1-3H3,(H,14,15,17) |
InChI Key |
OLQPCDXMMICAAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=CC=NN2C(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid](/img/structure/B13217551.png)


![[2-(Chloromethyl)butyl]trimethylsilane](/img/structure/B13217570.png)

![4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine](/img/structure/B13217581.png)

![Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13217588.png)
![1-{6-[4-(Propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one](/img/structure/B13217591.png)
amine](/img/structure/B13217601.png)
![3-(2-Aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13217605.png)
![3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile](/img/structure/B13217610.png)


